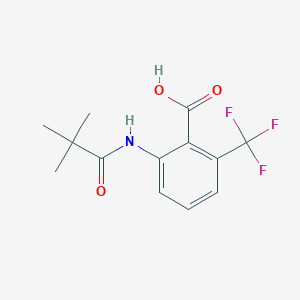

2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid” is a benzoic acid derivative with a trifluoromethyl group at the 6-position and a 2,2-dimethylpropanoylamino group at the 2-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the 2,2-dimethylpropanoylamino group onto a benzoic acid molecule. Trifluoromethylation is a well-studied reaction and there are several methods available for introducing a trifluoromethyl group onto an aromatic ring . The introduction of the 2,2-dimethylpropanoylamino group could potentially be achieved through an acylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), a trifluoromethyl group, and a 2,2-dimethylpropanoylamino group. The presence of these functional groups would likely confer certain chemical properties to the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group would likely make the compound acidic. The trifluoromethyl group could potentially increase the compound’s lipophilicity .Applications De Recherche Scientifique

Molecular Self-Assembly and Supramolecular Structures

Research into hydrogen-bonded polyphilic block mesogens with semiperfluorinated segments has shown that certain diamino-triazines, when mixed with partially fluorinated benzoic acids, can form hydrogen-bonded dimeric supermolecules. These dimers organize into infinite ribbons with parallel aligned hydrogen-bonded cores, separated by mixed aliphatic/fluorinated regions. This work illustrates the potential of using 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid and similar compounds in the design of complex supramolecular structures with specific lattice symmetries and phase behaviors (Kohlmeier & Janietz, 2006; Kohlmeier & Janietz, 2010).

Synthesis and Catalysis

In catalysis, studies have highlighted the role of similar benzoic acid derivatives in the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. This process efficiently produces benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids from boronic esters, illustrating the utility of these compounds in synthesizing functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Antiproliferative Activity

Research into the antiproliferative activity of non-steroidal anti-inflammatory drug derivatives, such as the triphenyltin(IV) esters of flufenamic acid and related compounds, has demonstrated significant cytotoxic activity against various cancer cell lines. This suggests the potential of this compound derivatives in developing novel anticancer agents (Dokorou et al., 2011).

Corrosion Inhibition

The study of benzothiazole derivatives, including those related to benzoic acid, as corrosion inhibitors for carbon steel in acidic environments highlights the potential of these compounds in protecting industrial materials. These inhibitors show high efficiency and stability, offering practical applications in metal preservation and maintenance (Hu et al., 2016).

Propriétés

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c1-12(2,3)11(20)17-8-6-4-5-7(13(14,15)16)9(8)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNSLQRYTGNNJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=C1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)-N-methylpiperidine-3-carboxamide](/img/structure/B2849114.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid](/img/structure/B2849117.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)

![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849128.png)

![(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2849129.png)